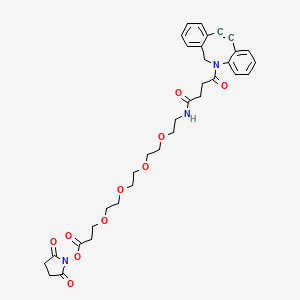

DBCO-PEG4-NHS ester

Description

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-18-44-20-22-46-24-23-45-21-19-43-17-15-34(42)47-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCXYKNJTKJNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of DBCO-PEG4-NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DBCO-PEG4-NHS ester stands as a cornerstone in modern bioconjugation, offering a powerful and versatile tool for linking molecules with precision and stability. This heterobifunctional linker leverages two distinct and highly specific chemical reactions at its core, enabling the seamless construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This technical guide delves into the intricate mechanisms of action that underpin the functionality of this compound, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Mechanism: A Tale of Two Reactive Ends

The functionality of this compound is rooted in its two terminal reactive groups: the dibenzocyclooctyne (DBCO) group and the N-hydroxysuccinimide (NHS) ester. These groups are separated by a hydrophilic polyethylene glycol (PEG4) spacer, which plays a crucial role in enhancing solubility, reducing steric hindrance, and improving the pharmacokinetic properties of the resulting conjugate.[3][4][5]

The Amine-Reactive NHS Ester: Forging Stable Amide Bonds

The NHS ester moiety provides a highly efficient method for conjugating the linker to molecules containing primary amines, such as the side chains of lysine residues in proteins or amine-modified oligonucleotides. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond, with the concomitant release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5.

Below is a diagram illustrating the reaction between an NHS ester and a primary amine.

Caption: NHS ester reaction with a primary amine.

The Azide-Reactive DBCO Group: Powering Copper-Free Click Chemistry

The DBCO group is the linchpin of the second conjugation step, participating in a highly specific and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction occurs between the strained alkyne of the DBCO ring and an azide-functionalized molecule. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures without the need for a cytotoxic copper(I) catalyst. This bioorthogonality ensures that the reaction is highly selective for the azide partner, avoiding side reactions with other functional groups present in biological systems. The result is a stable triazole linkage.

The following diagram illustrates the SPAAC reaction.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The Integrated Mechanism: A Step-by-Step Workflow

The dual-action mechanism of this compound allows for a sequential and controlled approach to bioconjugation. A typical experimental workflow involves two main stages:

-

Amine Conjugation: The molecule of interest containing a primary amine is first reacted with the NHS ester end of the this compound linker.

-

Copper-Free Click Chemistry: The resulting DBCO-functionalized molecule is then introduced to a second molecule bearing an azide group, initiating the SPAAC reaction to form the final conjugate.

This sequential process is visualized in the experimental workflow diagram below.

Caption: Sequential conjugation workflow using this compound.

Quantitative Data Summary

The efficiency and kinetics of the reactions involving this compound are critical for successful bioconjugation. The following table summarizes key quantitative parameters.

| Parameter | Value | Conditions | Reference(s) |

| NHS Ester Reaction | |||

| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer | |

| Reaction Time | 30 minutes to 2 hours | Room temperature or 4°C | |

| Molar Excess of NHS Ester | 10- to 50-fold | Dependent on protein concentration | |

| Half-life of NHS Ester Hydrolysis | 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C | Aqueous buffer | |

| SPAAC Reaction | |||

| Reaction Rate Constant | 10-2 - 1 M-1s-1 | ||

| Reaction Time | < 4 to 12 hours | 4°C to 37°C | |

| Molar Excess of DBCO or Azide | 1.5 - 3.0 fold |

Detailed Experimental Protocols

The following are generalized protocols for the two key reactions involving this compound. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to an Amine-Containing Protein

Materials:

-

Protein solution (1-5 mg/mL in amine-free buffer)

-

This compound

-

Anhydrous DMSO or DMF

-

Amine-free reaction buffer (e.g., PBS, HEPES, Borate, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.

-

Reaction: Add the this compound stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration; a 10- to 50-fold molar excess is common.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted this compound and byproducts using a suitable purification method, such as size-exclusion chromatography or dialysis.

Protocol 2: Copper-Free Click Chemistry with an Azide-Containing Molecule

Materials:

-

DBCO-functionalized molecule (from Protocol 1)

-

Azide-containing molecule

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Reactants: Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the reaction buffer.

-

Reaction: Mix the two solutions. A 1.5- to 3.0-fold molar excess of one component can be used to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture for 4 to 12 hours at room temperature or 4°C. Longer incubation times may improve efficiency.

-

Purification: The resulting conjugate can be purified using standard methods such as chromatography if necessary.

By understanding the distinct yet complementary mechanisms of its reactive ends, researchers can effectively harness the power of this compound to construct novel and impactful biomolecular conjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

Navigating the Stability of DBCO-PEG4-NHS Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for DBCO-PEG4-NHS ester, a critical heterobifunctional crosslinker in bioconjugation, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize click chemistry and bioconjugation techniques.

This compound is a valuable tool that combines the highly selective, copper-free click chemistry of a dibenzocyclooctyne (DBCO) group with the amine-reactive functionality of an N-hydroxysuccinimide (NHS) ester, all connected by a hydrophilic polyethylene glycol (PEG4) spacer. Understanding the stability of both reactive moieties is paramount for successful and reproducible conjugation outcomes. This guide synthesizes available data on the compound's stability under various conditions and provides detailed experimental protocols for its assessment.

Executive Summary

The stability of this compound is primarily dictated by the chemical lability of its two functional ends: the NHS ester and the DBCO group. The NHS ester is highly susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature. The DBCO group, while generally more stable, can be compromised by strongly acidic conditions and certain reducing agents. Proper storage and handling are therefore crucial to maintain the reagent's efficacy.

Physicochemical Properties and Storage Recommendations

This compound is typically a pale yellow oil or solid with good solubility in common organic solvents such as DMSO and DMF.[1][2] The PEG4 linker enhances its water solubility compared to linkers without a PEG spacer.[3]

Table 1: General Properties and Recommended Storage of this compound

| Property | Value/Recommendation | Source(s) |

| Appearance | Yellow to slightly orange oil or solid | [1][2] |

| Molecular Weight | ~649.69 g/mol | |

| Solubility | DMSO, DMF, DCM, Chloroform | |

| Recommended Storage | -20°C, desiccated, under inert gas | |

| Shipping Conditions | Typically shipped on blue ice or frozen | |

| Handling | Allow to warm to room temperature before opening to prevent moisture condensation. |

Stability Profile of the NHS Ester Moiety

The NHS ester is the more sensitive component of the this compound molecule. Its primary degradation pathway is hydrolysis, which cleaves the ester bond, rendering it incapable of reacting with primary amines. The rate of hydrolysis is highly dependent on the pH of the solution.

pH-Dependent Hydrolysis

In aqueous solutions, the NHS ester exhibits a clear trend of decreasing stability with increasing pH. Alkaline conditions significantly accelerate the rate of hydrolysis.

Table 2: Half-life of NHS Ester Hydrolysis at Various pH and Temperature Conditions

| pH | Temperature | Half-life | Source(s) |

| 7.0 | 0°C | 4 - 5 hours | |

| 8.6 | 4°C | 10 minutes | |

| 8.0 | Room Temperature | 210 minutes (for a porphyrin-NHS ester) | |

| 8.5 | Room Temperature | 180 minutes (for a porphyrin-NHS ester) | |

| 9.0 | Room Temperature | 125 minutes (for a porphyrin-NHS ester) |

Impact of Moisture

Given its susceptibility to hydrolysis, it is critical to protect this compound from moisture during storage and handling. The solid reagent should be stored under desiccated conditions, and solutions should be prepared in anhydrous solvents like DMSO or DMF immediately before use. Stock solutions in anhydrous solvents can be stored for a few days at low temperatures.

Stability Profile of the DBCO Moiety

The dibenzocyclooctyne (DBCO) group is generally more robust than the NHS ester but is not without its own set of instabilities.

Acid Sensitivity

The DBCO group is known to undergo an inactivating rearrangement under strongly acidic conditions, such as in the presence of 95% trifluoroacetic acid (TFA), which is often used in peptide synthesis. This rearrangement is thought to be an acid-catalyzed 5-endo-dig cycloisomerization.

Reactivity with Reducing Agents and Other Nucleophiles

The stability of the DBCO group can also be compromised by certain reducing agents and nucleophiles. For instance, DBCO has shown instability in the presence of TCEP (tris(2-carboxyethyl)phosphine) over a 24-hour period. Therefore, if reducing conditions are necessary, alternative reducing agents like DTT may be more suitable, or exposure to TCEP should be minimized. The DBCO group can also be degraded by radicals.

Long-Term Stability in Solution

While specific long-term stability data for the free this compound is limited, studies on DBCO-conjugated proteins provide some insight. For example, a DBCO-modified goat IgG was found to lose approximately 3-5% of its reactivity towards azides over a period of 4 weeks when stored at 4°C or -20°C. This suggests good stability of the DBCO group once conjugated and stored under appropriate conditions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound in a specific buffer or under particular conditions, a stability study can be performed. The following are generalized protocols for assessing stability using HPLC and NMR.

HPLC-Based Stability Assay

This method monitors the degradation of the parent compound over time by measuring the decrease in its peak area in an HPLC chromatogram.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF) at a known concentration (e.g., 10 mM).

-

Incubation: Dilute the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline at various pH values) to a final concentration suitable for HPLC analysis (e.g., 1 mM). Incubate the solutions at a controlled temperature.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture.

-

Quenching (Optional): If necessary, the reaction can be quenched by adding a primary amine (e.g., Tris buffer) to react with any remaining NHS ester.

-

HPLC Analysis: Analyze the aliquots by reverse-phase HPLC using a C18 column. The mobile phase can be a gradient of water and acetonitrile with a suitable additive like 0.1% TFA. Monitor the elution profile using a UV detector at a wavelength where DBCO has a strong absorbance (around 309 nm).

-

Data Analysis: Integrate the peak area of the intact this compound at each time point. Plot the natural logarithm of the peak area against time. The degradation rate constant (k) can be determined from the slope of the resulting line, and the half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

NMR-Based Stability Assay

NMR spectroscopy can be used to monitor the degradation of this compound by observing changes in the chemical shifts and intensities of specific protons on the molecule over time.

Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6) to prepare a stock solution.

-

Reaction Initiation: Add the aqueous buffer of interest (prepared in D₂O) to the NMR tube containing the stock solution to initiate the degradation process.

-

NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Spectral Analysis: Monitor the intensity of characteristic peaks of the intact this compound. For example, the aromatic protons of the DBCO group and the protons of the succinimidyl ring can be observed. The appearance of new peaks corresponding to the hydrolyzed product can also be monitored.

-

Quantification: The relative integration of the peaks corresponding to the intact compound and its degradation products can be used to determine the rate of degradation.

Visualizations

To better illustrate the chemical processes and experimental workflows discussed, the following diagrams are provided.

Figure 1: Reaction and hydrolysis pathways of this compound.

Figure 2: Experimental workflow for HPLC-based stability assessment.

Conclusion and Best Practices

The dual reactivity of this compound makes it a powerful tool, but this also necessitates careful consideration of its stability. To ensure optimal performance and reproducibility in bioconjugation experiments, the following best practices are recommended:

-

Storage: Always store this compound at -20°C or lower, under desiccated conditions and preferably under an inert atmosphere.

-

Handling: Equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation.

-

Solution Preparation: Prepare solutions in anhydrous solvents like DMSO or DMF immediately prior to use. Avoid preparing large stock solutions in aqueous buffers.

-

Reaction Conditions: For reactions with primary amines, use a pH range of 7-9. Be aware that at higher pH values, the rate of hydrolysis increases significantly, so shorter reaction times may be necessary.

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the intended reaction. Also, avoid strongly acidic conditions and the presence of potent reducing agents like TCEP to maintain the integrity of the DBCO group.

-

Validation: When working with a new batch of reagent or under new experimental conditions, it is advisable to perform a stability test to confirm its reactivity.

By adhering to these guidelines, researchers can maximize the efficiency and success of their experiments involving this compound.

References

An In-depth Technical Guide to DBCO-PEG4-NHS Ester for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG4-NHS ester, a key reagent in copper-free click chemistry. It details its chemical properties, reaction mechanisms, and applications in bioconjugation, with a focus on antibody-drug conjugates (ADCs), fluorescent labeling, and surface modification for biosensors.

Introduction to this compound

This compound is a heterobifunctional crosslinker that enables the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to primary amine-containing molecules.[1] This is achieved through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines, such as those found on the side chains of lysine residues in proteins.[2][3] The incorporated DBCO group can then specifically and efficiently react with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[4][5]

The polyethylene glycol (PEG4) linker enhances the solubility and biocompatibility of the resulting conjugate and provides a flexible spacer to minimize steric hindrance. These properties make this compound an invaluable tool in various bioconjugation applications, including the development of targeted therapies, advanced drug delivery systems, and sensitive diagnostic assays.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₃₄H₃₉N₃O₁₀ |

| Molecular Weight | 649.7 g/mol |

| Appearance | Yellow to slightly orange oil |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform |

| Purity | ≥98% (HPLC) |

| Storage Conditions | -20°C, dark, dry, inert gas |

Reaction Mechanisms and Kinetics

This compound participates in two sequential reactions: the NHS ester-amine reaction for labeling and the DBCO-azide cycloaddition for conjugation.

NHS Ester Reaction with Primary Amines

The NHS ester moiety reacts with primary amines at a pH range of 7-9 to form a stable amide bond. This reaction is favored in non-amine-containing buffers such as phosphate-buffered saline (PBS). The hydrolysis of the NHS ester is a competing reaction, and its rate increases with pH.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group reacts with an azide-functionalized molecule in a [3+2] cycloaddition to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with biological processes. A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it suitable for applications in living systems. The reaction proceeds efficiently at room temperature with reaction times typically ranging from 4 to 17 hours, depending on the specific azide used.

Quantitative Data on Stability and Reactivity

The stability and reactivity of this compound and its conjugates are critical for successful bioconjugation.

| Parameter | Condition | Value/Observation |

| NHS Ester Half-life | pH 7 | 4-5 hours |

| pH 8 | 1 hour | |

| pH 8.6 | 10 minutes | |

| DBCO Stability | Standard TFA cleavage conditions (SPPS) | Undergoes inactivating rearrangement |

| In immune phagocytes | Degraded at neutral pH | |

| Deprotection with ammonium hydroxide | Stable for 2 hours at 65°C or overnight at room temperature | |

| Deprotection with AMA | Slight degradation after 2 hours at room temperature | |

| DBCO-functionalized Antibody Reactivity | Stored at 4°C or -20°C | Loss of 3-5% reactivity over four weeks |

| Conjugation Yield (DBCO-NHS esters with IgG) | 5 to 10-fold molar excess of DBCO per antibody | Highest conjugation yield in the subsequent click chemistry reaction |

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Protocol for Antibody Labeling with this compound

This protocol describes the labeling of an antibody with this compound.

Materials:

-

Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Antibody Preparation: Ensure the antibody solution is free from amine-containing buffers and stabilizers like BSA. If necessary, perform a buffer exchange using a desalting column. The recommended antibody concentration is 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified antibody-DBCO conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).

Protocol for Oligonucleotide Conjugation

This protocol outlines the conjugation of an amine-modified oligonucleotide with this compound.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

PBS

-

DMSO

-

5 M NaCl

-

Cold absolute ethanol

-

75% ethanol

Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix the following:

-

5 µL of 4 mM stock solution of the amine-modified oligonucleotide (final concentration: 0.5 mM)

-

15 µL PBS

-

15 µL DMSO

-

5 µL of this compound (final concentration: 10 mM)

-

-

Incubation: Incubate the mixture for 2 hours at room temperature with shaking at 350 rpm in the dark.

-

Precipitation:

-

Add 5 M NaCl to the reaction solution in a 1:10 ratio.

-

Add cold (-30°C) absolute ethanol in a 3:1 ratio to the reaction solution.

-

Mix well and incubate at -30°C for 60 minutes.

-

-

Pelleting: Centrifuge the solution at 14,000 rpm for 15 minutes at 4°C to pellet the DNA.

-

Washing: Carefully remove the supernatant and wash the pellet three times with 100 µL of 75% ethanol.

-

Resuspension: Resuspend the dried pellet in the desired buffer.

Protocol for Protein Immobilization on a Biosensor Surface

This protocol describes the immobilization of a protein onto an amine-functionalized biosensor surface.

Materials:

-

Amine-functionalized magnetic beads (as a model for a biosensor surface)

-

This compound

-

HEPES buffer (20 mM)

-

TBS (50 mM Tris, 150 mM NaCl, pH 7.5)

-

BSA solution (2 mg/mL in TBS)

-

Azide-functionalized protein

Procedure:

-

Bead Preparation: Equilibrate the amino magnetic beads in 20 mM HEPES buffer and wash three times.

-

DBCO Functionalization:

-

Resuspend the beads in HEPES buffer.

-

Add this compound to a final concentration of 2 mM.

-

Rotate end-over-end at room temperature for 30 minutes.

-

Wash the beads four times with TBS.

-

-

Blocking: Block the beads by incubating with 2 mg/mL BSA in TBS for 30 minutes at 4°C with rotation. Wash twice with TBS.

-

Protein Immobilization:

-

Add the azide-functionalized protein to the DBCO-functionalized beads.

-

Incubate overnight at 4°C with rotation.

-

Wash the beads to remove unbound protein: twice with TBST, twice with high salt buffer (50 mM Tris, 0.5 M NaCl), and three times with TBS.

-

Visualizations of Workflows and Pathways

The following diagrams illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.

Caption: Workflow for ADC synthesis using this compound.

Caption: Workflow for protein immobilization on a biosensor surface.

Caption: ERK/MAP Kinase Pathway and an application of a DBCO-conjugate.

Conclusion

This compound is a versatile and powerful reagent for bioconjugation, enabling the straightforward and efficient labeling of amine-containing molecules for subsequent copper-free click chemistry reactions. Its biocompatibility, high reactivity, and the stability of the resulting conjugates make it an ideal choice for a wide range of applications in research, diagnostics, and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully implement this technology in their work.

References

- 1. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]

- 4. glenresearch.com [glenresearch.com]

- 5. docs.aatbio.com [docs.aatbio.com]

The Pivotal Role of the PEG4 Spacer in DBCO Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the development of targeted therapeutics and advanced molecular probes relies on the precise and stable linkage of molecules. Dibenzocyclooctyne (DBCO) linkers have become a cornerstone in this field, enabling copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction's biocompatibility and efficiency have made it invaluable for applications ranging from antibody-drug conjugates (ADCs) to live-cell imaging. A critical component of modern DBCO linkers is the incorporation of a polyethylene glycol (PEG) spacer, typically a discrete chain of four ethylene glycol units (PEG4). This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer, detailing its impact on the physicochemical properties, reactivity, and overall performance of DBCO linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Functions of the PEG4 Spacer

The inclusion of a PEG4 spacer in a DBCO linker is not a minor modification; it is a strategic design choice that imparts several crucial advantages that address common challenges in bioconjugation.

Enhanced Hydrophilicity and Solubility

One of the most significant contributions of the PEG4 spacer is the dramatic improvement in the aqueous solubility of the DBCO moiety.[1][2] The DBCO group itself is inherently hydrophobic, which can lead to challenges with aggregation and handling in the aqueous buffers required for most biological experiments.[3] The ethylene glycol units of the PEG4 spacer are hydrophilic, effectively creating a hydration shell around the linker and any attached hydrophobic molecules, such as cytotoxic drugs or fluorescent dyes.[4] This enhanced solubility prevents aggregation and precipitation during conjugation reactions and storage, ensuring a more homogeneous and effective product.[1]

Reduced Steric Hindrance and Improved Reaction Kinetics

The flexible and defined length of the PEG4 spacer provides critical spatial separation between the DBCO group and the molecule to which it is attached. This separation minimizes steric hindrance, which can otherwise impede the efficiency of the SPAAC reaction by blocking the approach of the azide-containing binding partner. By extending the reactive DBCO group away from the bulk of the parent molecule, the PEG4 spacer can lead to enhanced reaction kinetics. The second-order rate constant for the reaction between DBCO and an azide is on the order of 10-2 to 1 M-1s-1. While direct comparative kinetic studies between PEGylated and non-PEGylated DBCO linkers are not extensively published, the principle of reducing steric hindrance suggests that the PEG4 spacer facilitates achieving these optimal reaction rates.

Mitigation of Aggregation and Non-Specific Binding

In the context of complex biological systems, non-specific binding of conjugates to proteins and cell membranes is a significant concern. The hydrophilic and biochemically inert nature of the PEG4 spacer helps to minimize these unwanted interactions. This "stealth" effect is particularly crucial in the development of ADCs, where non-specific binding can lead to off-target toxicity and rapid clearance from circulation. By reducing the overall hydrophobicity of the conjugate, the PEG4 spacer helps to prevent the self-association and aggregation of hydrophobic drug-linker moieties.

Favorable Pharmacokinetic Properties

For in vivo applications such as ADCs, the PEG4 spacer can favorably modulate the pharmacokinetic profile of the bioconjugate. Even short PEG chains can increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life. This prolonged exposure can enhance the therapeutic window by allowing for greater accumulation at the target site.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that highlight the advantages conferred by the PEG4 spacer in DBCO linkers.

| Property | DBCO-NHS Ester | DBCO-PEG4-NHS Ester | Rationale |

| Aqueous Solubility | Poor aqueous solubility | Soluble up to 1.5-5.5 mM | The hydrophilic PEG4 chain significantly increases water solubility. |

| Hydrophobicity (XLogP3) | High (not explicitly calculated, but inferred from poor aqueous solubility) | 0.4 | A lower LogP value indicates greater hydrophilicity. |

Table 1: Comparison of Physicochemical Properties of DBCO-NHS Ester with and without a PEG4 Spacer.

| Reactants | Second-Order Rate Constant (k₂) | Conditions |

| DBCO and Benzyl Azide | ~0.11 - 0.14 M⁻¹s⁻¹ | CD₃CN/D₂O |

Table 2: Representative Reaction Kinetics of the DBCO-Azide Cycloaddition. While this value is for a general DBCO-azide reaction, the PEG4 spacer helps to ensure that steric hindrance does not become a limiting factor in achieving these rapid kinetics.

Key Applications and Experimental Protocols

The superior properties of DBCO-PEG4 linkers have led to their widespread adoption in various research and therapeutic applications, most notably in the construction of Antibody-Drug Conjugates (ADCs).

Experimental Protocol: Antibody Labeling with this compound

This protocol describes the conjugation of a this compound to the primary amines (e.g., lysine residues) of an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), perform a buffer exchange into an amine-free buffer like PBS at pH 7-9.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. For antibody concentrations >5 mg/mL, a 10-fold molar excess is recommended. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be necessary.

-

Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Labeled Antibody:

-

Remove unreacted linker and other small molecules using a desalting column or by dialysis against PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).

-

-

Copper-Free Click Reaction:

-

The purified DBCO-labeled antibody is now ready for conjugation with an azide-containing molecule.

-

Mix the DBCO-labeled antibody with the azide-modified molecule (a 1.5 to 10-fold molar excess of one component can be used to drive the reaction).

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

-

The final conjugate can be purified by size-exclusion chromatography if necessary.

-

Visualizing the Role and Application of DBCO-PEG4 Linkers

The following diagrams, rendered in DOT language, illustrate the functional advantages of the PEG4 spacer and a typical experimental workflow.

Caption: Functional advantages imparted by the PEG4 spacer in DBCO linkers.

Caption: Workflow for antibody conjugation using a this compound.

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Conclusion

The PEG4 spacer is a critical enabling technology in the design of modern DBCO linkers. By providing a discrete, hydrophilic, and flexible bridge, it effectively addresses fundamental challenges in bioconjugation, including poor solubility, aggregation, and steric hindrance. The quantitative improvements in aqueous solubility and hydrophilicity, coupled with the practical advantages in reaction efficiency and biocompatibility, underscore the indispensable role of the PEG4 spacer. For researchers and drug development professionals, the use of DBCO-PEG4 linkers provides a robust and versatile platform for the creation of well-defined, stable, and effective bioconjugates, paving the way for the next generation of targeted therapeutics and advanced biological tools.

References

An In-depth Technical Guide to the Reaction of DBCO-PEG4-NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction between Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl (DBCO-PEG4-NHS) ester and primary amines. This reaction is a cornerstone of modern bioconjugation, enabling the precise attachment of the DBCO moiety to proteins, antibodies, and other biomolecules for subsequent copper-free click chemistry applications.

Introduction: The Power of Orthogonal Chemistry

DBCO-PEG4-NHS ester is a heterobifunctional crosslinker that serves as a bridge between two powerful and distinct chemical reactions. It consists of three key components:

-

DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction that does not require a cytotoxic copper catalyst[1][2][3].

-

NHS (N-hydroxysuccinimidyl) Ester: A highly reactive group that selectively couples with primary amines (-NH₂) found on biomolecules, such as the side chains of lysine residues in proteins[4][5].

-

PEG4 (Tetraethylene Glycol) Spacer: A hydrophilic spacer that enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance, providing better access for subsequent reactions.

This dual reactivity allows for a two-step conjugation strategy: first, the stable attachment of the DBCO group to a biomolecule via the NHS-amine reaction, followed by the specific "clicking" of this modified biomolecule to another molecule bearing an azide group. This methodology is central to the construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs).

The Core Reaction: NHS Ester Acylation of Primary Amines

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

dot

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

Optimizing Reaction Conditions

The efficiency of the conjugation is highly dependent on several factors, primarily pH. A competing reaction, the hydrolysis of the NHS ester, can reduce the overall yield. The key is to balance the nucleophilicity of the amine with the stability of the NHS ester.

| Parameter | Optimal Range/Condition | Rationale & Considerations |

| pH | 8.3 - 8.5 (generally accepted) | This range provides a balance between ensuring the primary amine is deprotonated and nucleophilic (-NH₂) while minimizing the rate of NHS ester hydrolysis, which accelerates at higher pH. A broader range of 7.2-9.0 is sometimes used. |

| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (30-60 minutes), while 4°C reactions are slower (2 hours to overnight) but may be preferable for sensitive proteins to maintain their stability. |

| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Crucially, avoid buffers containing primary amines , such as Tris (e.g., TBS) or glycine, as they will compete with the target biomolecule for reaction with the NHS ester. |

| Molar Excess | 10- to 50-fold molar excess of DBCO-PEG4-NHS | The optimal ratio depends on the concentration of the biomolecule. For concentrations ≤ 5 mg/mL, a 10-fold excess is common. For more dilute samples (< 5 mg/mL), a 20- to 50-fold excess may be required to drive the reaction. |

| Solvent | Anhydrous DMSO or DMF | This compound is moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before being added to the aqueous reaction buffer. |

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general workflow for conjugating this compound to an antibody.

dot

Caption: General workflow for labeling a primary amine-containing biomolecule.

Methodology:

-

Antibody Preparation: Prepare the antibody or protein solution at a concentration of 1-5 mg/mL in an amine-free buffer, such as 0.1 M sodium phosphate or sodium bicarbonate buffer, with the pH adjusted to 8.3-8.5.

-

This compound Preparation: As NHS esters are moisture-sensitive, allow the reagent vial to come to room temperature before opening. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Conjugation Reaction: While gently stirring, add the calculated amount (e.g., 10- to 20-fold molar excess) of the this compound stock solution to the antibody solution. Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quench Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the unreacted DBCO reagent and the NHS byproduct from the labeled antibody conjugate. Common methods include size-exclusion chromatography (e.g., desalting columns) or dialysis against an appropriate buffer (e.g., PBS pH 7.4).

-

Characterization: Determine the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per antibody. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein concentration) and ~309 nm (for DBCO).

Applications in Research and Drug Development

The ability to introduce a DBCO handle onto proteins and antibodies opens up a vast array of applications, particularly in targeted therapeutics and diagnostics.

-

Antibody-Drug Conjugates (ADCs): An antibody is first labeled with DBCO using the NHS ester reaction. Subsequently, a potent cytotoxic drug functionalized with an azide group is "clicked" onto the DBCO-modified antibody. This creates a highly specific drug delivery system that targets cancer cells.

-

Molecular Imaging and Diagnostics: Fluorophores, imaging agents, or biotin can be modified with an azide and then attached to DBCO-labeled antibodies or proteins for use in techniques like flow cytometry, fluorescence microscopy, and immunoassays.

-

Surface Functionalization: The NHS ester can react with amine-functionalized surfaces (e.g., beads, nanoparticles, or microplates), immobilizing the DBCO group for the subsequent capture of azide-containing molecules.

-

PROTAC Development: The DBCO moiety is used in the synthesis of Proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.

By providing a robust and bioorthogonal method for bioconjugation, the reaction of this compound with primary amines remains an indispensable tool for creating advanced and highly specific biomolecular constructs.

References

An In-depth Technical Guide to DBCO-PEG4-NHS Ester for Bioconjugation Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG4-NHS ester), a heterobifunctional crosslinker revolutionizing the field of bioconjugation. Its unique properties enable the straightforward and efficient labeling of biomolecules, facilitating advancements in diagnostics, therapeutics, and fundamental biological research.

Core Concepts: The Chemistry of this compound

This compound is a powerful tool due to its dual-reactive nature.[1][2] It possesses two distinct reactive moieties, an NHS ester and a DBCO group, connected by a hydrophilic PEG4 spacer.[1][3]

-

N-hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2]

-

Dibenzocyclooctyne (DBCO): As a strained alkyne, the DBCO group readily participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst.

-

Polyethylene Glycol (PEG4) Spacer: The four-unit polyethylene glycol linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation of the labeled biomolecule, and minimizes steric hindrance, providing better access for the DBCO group to react with its azide partner.

Key Physicochemical and Stability Data

Understanding the physicochemical properties and stability of this compound is critical for its effective use in bioconjugation.

| Property | Value | References |

| Molecular Formula | C34H39N3O10 | |

| Molecular Weight | 649.69 g/mol | |

| Solubility | Soluble in DMSO and DMF | |

| Storage (Solid) | -20°C for up to 3 years | |

| Storage (in DMSO) | -80°C for up to 1 year |

Table 1: Physicochemical Properties of this compound

The stability of the reactive groups is a crucial consideration for experimental design. The NHS ester is susceptible to hydrolysis, a competing reaction to the desired amidation. The rate of hydrolysis is highly dependent on pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester | References |

| 7.0 | 0 | 4-5 hours | |

| 8.6 | 4 | 10 minutes |

Table 2: pH-Dependent Hydrolysis of NHS Esters

The DBCO group is generally stable in aqueous buffers but can be sensitive to strongly acidic conditions. DBCO-modified antibodies have been shown to lose only 3-5% of their reactivity towards azides after 4 weeks of storage at 4°C or -20°C. However, long-term storage in buffers containing thiols or azides should be avoided.

Reaction Kinetics: NHS Ester Amination and SPAAC

The efficiency of bioconjugation is governed by the kinetics of the two key reactions.

NHS Ester Reaction with Primary Amines: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5. At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases significantly.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The SPAAC reaction between DBCO and an azide is characterized by its fast kinetics. The second-order rate constant for the reaction of DBCO with benzyl azide is approximately 0.1 M⁻¹s⁻¹. The reaction rate can be influenced by the steric and electronic properties of both the DBCO derivative and the azide.

Experimental Protocols

Here, we provide detailed methodologies for common applications of this compound.

Antibody Labeling with this compound

This protocol describes the labeling of an antibody with DBCO moieties for subsequent conjugation to an azide-containing molecule.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., desalting column or dialysis cassette with an appropriate molecular weight cutoff)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against PBS or by using a desalting column.

-

Adjust the antibody concentration to 1-5 mg/mL in PBS, pH 7.4.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of 10- to 20-fold molar excess of the linker to the antibody is recommended. The optimal ratio may need to be determined empirically.

-

Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10-15% to avoid protein precipitation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the DBCO-labeled Antibody:

-

Remove the unreacted this compound and other small molecules using a desalting column or by dialysis against PBS.

-

-

Quantification of DBCO Incorporation (Optional):

-

The degree of labeling (DOL), which is the number of DBCO molecules per antibody, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group). The molar extinction coefficient for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.

-

Cell Surface Modification

This protocol outlines the modification of cell surface amines with DBCO groups for subsequent labeling with an azide-functionalized probe.

Materials:

-

Cells in suspension

-

This compound

-

Anhydrous DMSO

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 100 mM glycine in PBS)

Procedure:

-

Cell Preparation:

-

Wash the cells twice with ice-cold, amine-free PBS to remove any residual media components.

-

Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁷ cells/mL.

-

-

Labeling Reaction:

-

Prepare a fresh solution of this compound in anhydrous DMSO.

-

Add the this compound solution to the cell suspension to a final concentration of 100-500 µM. The optimal concentration should be determined experimentally to balance labeling efficiency with cell viability.

-

Incubate the cells on ice for 30 minutes with gentle agitation.

-

-

Quenching and Washing:

-

Add an equal volume of quenching solution to the cell suspension and incubate for 5 minutes on ice.

-

Wash the cells three times with ice-cold PBS to remove any unreacted linker.

-

-

Subsequent SPAAC Reaction:

-

The DBCO-modified cells are now ready for incubation with an azide-functionalized molecule of interest (e.g., a fluorescent probe, biotin, or a drug molecule).

-

Incubate the DBCO-labeled cells with the azide-containing reagent in PBS at 37°C for 1-2 hours.

-

Wash the cells to remove any unreacted azide reagent before downstream applications.

-

Visualizing the Application of this compound

Graphviz diagrams are provided to illustrate key processes involving this compound.

Caption: Experimental workflow for creating an Antibody-Drug Conjugate (ADC).

Caption: Mechanism of action of an EGFR-targeting ADC.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a pivotal bioorthogonal reaction, enabling the covalent ligation of molecules within complex biological systems without interfering with native biochemical processes.[1][] This copper-free click chemistry variant has revolutionized chemical biology, drug development, and materials science by providing a robust tool for site-specific bioconjugation.[3][4]

At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage.[1] The reaction's primary driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures and pH. This intrinsic reactivity obviates the need for the cytotoxic copper catalysts required in the archetypal Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC exceptionally well-suited for applications in living cells and organisms.

The bioorthogonal nature of SPAAC stems from the mutual inertness of the cyclooctyne and azide functional groups toward the vast array of functional groups present in biological macromolecules. This exquisite selectivity ensures that the ligation occurs exclusively between the intended reaction partners, enabling precise molecular labeling, imaging, and the construction of complex biomolecular architectures.

Reaction Mechanism and Kinetics

The mechanism of SPAAC is a concerted [3+2] cycloaddition. The high ring strain of the cyclooctyne, estimated to be around 18 kcal/mol, significantly distorts the alkyne from its ideal linear geometry. This distortion reduces the activation energy required to achieve the bent transition state of the cycloaddition, thereby accelerating the reaction rate.

The kinetics of SPAAC are typically second-order, with the reaction rate being dependent on the concentrations of both the cyclooctyne and the azide. The choice of cyclooctyne has a profound impact on the reaction rate, with more strained and electronically activated cyclooctynes exhibiting faster kinetics.

Quantitative Data on Cyclooctyne Reactivity

The following table summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a standard model azide. This data is essential for selecting the appropriate cyclooctyne for a given application, balancing reactivity with stability and synthetic accessibility.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.1 - 1.0 | High reactivity and stability, widely used for bioconjugation. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.15 - 0.57 | Smaller and more hydrophilic than DBCO, offering a good balance of reactivity and stability. |

| Difluorinated Cyclooctyne | DIFO | ~0.4 | High reactivity due to electronic activation, but can be less stable. |

| Cyclooctyne | OCT | ~1.35 x 10⁻² | The parent cyclooctyne, less reactive than substituted derivatives. |

| DIBAC/ADIBO | DIBAC | 1.2 x 10⁻³ | Moderate reaction rates, suitable for long-term tracking applications. |

| Biarylazacyclooctynone | BARAC | >1.0 | Among the most reactive cyclooctynes, but synthesis can be more complex. |

Note: Reaction rates are highly dependent on the specific azide, solvent, temperature, and pH. The values presented are for general comparison.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans and SPAAC-Mediated Fluorescent Imaging

This protocol details the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling via SPAAC.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom imaging dish to achieve 50-70% confluency on the day of imaging.

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

-

Replace the existing medium with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

-

Counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Protocol 2: Site-Specific Labeling of a Protein with an Unnatural Amino Acid and SPAAC

This protocol describes the incorporation of an azide-bearing unnatural amino acid (UAA) into a protein of interest, followed by SPAAC-mediated conjugation.

Materials:

-

E. coli strain engineered for UAA incorporation

-

Expression vector for the protein of interest with an amber stop codon at the desired labeling site

-

Minimal medium for bacterial culture

-

Azide-containing UAA (e.g., p-azido-L-phenylalanine, AzF)

-

Inducing agent (e.g., IPTG)

-

Lysis buffer

-

Affinity chromatography resin for protein purification

-

Cyclooctyne-functionalized probe (e.g., DBCO-PEG-drug)

Procedure:

-

Protein Expression:

-

Transform the engineered E. coli with the expression vector.

-

Grow the bacterial culture in minimal medium.

-

Supplement the medium with the azide-UAA (e.g., 1 mM AzF).

-

Induce protein expression with IPTG and incubate for 4-6 hours at 30°C.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and clarify the lysate.

-

Purify the azide-modified protein using affinity chromatography.

-

-

SPAAC Conjugation:

-

Buffer exchange the purified protein into a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Add the cyclooctyne-functionalized probe to the protein solution at a 5-10 fold molar excess.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

-

Purification of the Conjugate:

-

Remove the excess unreacted probe using size exclusion chromatography or dialysis.

-

-

Analysis:

-

Analyze the final conjugate by SDS-PAGE, which should show a shift in molecular weight corresponding to the mass of the conjugated probe.

-

Confirm the identity and purity of the conjugate by mass spectrometry.

-

Applications in Drug Development

SPAAC has become an indispensable tool in various facets of drug development, from target identification and validation to the synthesis of novel therapeutic entities.

-

Antibody-Drug Conjugates (ADCs): SPAAC allows for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This precise control over the drug-to-antibody ratio (DAR) and conjugation site leads to more homogeneous and efficacious ADCs with improved therapeutic windows.

-

Targeted Drug Delivery: Drug delivery systems, such as nanoparticles and polymers, can be functionalized with targeting ligands via SPAAC. This enables the specific delivery of therapeutic payloads to diseased cells or tissues, minimizing off-target toxicity.

-

Proteomics and Target Identification: SPAAC is widely used in chemical proteomics to identify and characterize protein targets of small molecules. This often involves metabolic labeling with an azide- or alkyne-modified probe, followed by SPAAC-mediated enrichment and mass spectrometry analysis.

-

Radiopharmaceutical Development: The mild and catalyst-free nature of SPAAC makes it ideal for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging and radiotherapy.

Visualizations

Caption: Core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with DBCO-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-NHS ester is a heterobifunctional crosslinker used for the modification of proteins and other biomolecules.[1][2] It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[3][4] This reagent is instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[3]

The NHS ester reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The DBCO group then allows for a highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules. This two-step approach enables the precise and efficient labeling of proteins for a variety of downstream applications. The PEG4 spacer enhances solubility and reduces steric hindrance, which is particularly beneficial for complex biomolecules.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its reactivity. The NHS ester moiety is sensitive to moisture and can readily hydrolyze, rendering it non-reactive.

| Property | Value | References |

| Molecular Weight | 649.68 g/mol | |

| Appearance | Yellow to slightly orange oil | |

| Solubility | DMSO, DMF, DCM, THF, Chloroform | |

| Storage | Store at -20°C, desiccated. | |

| Purity | >95% (HPLC) |

Handling Precautions:

-

Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.

-

Stock solutions can be stored for a few days at -20°C when not in use.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS, HEPES, Borate buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., spin desalting columns, dialysis cassettes)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange into the Reaction Buffer.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add the calculated amount of the this compound stock solution to the protein solution. The optimal molar excess of the reagent depends on the protein concentration and the desired degree of labeling (see table below for recommendations).

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 5 minutes at room temperature or 15 minutes on ice.

-

-

Purification of the DBCO-Labeled Protein:

-

Remove unreacted this compound using a spin desalting column or by dialysis against the desired storage buffer (e.g., PBS).

-

Recommended Reaction Conditions:

| Parameter | Recommended Value | Notes | References |

| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. | |

| Molar Excess of this compound | 10-20 fold (for >1 to 5 mg/mL protein) 20-50 fold (for 0.5 to ≤1 mg/mL protein) | The optimal ratio should be determined empirically for each protein. | |

| Reaction pH | 7.2 - 8.5 | A slightly basic pH favors the reaction with primary amines. | |

| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used to minimize protein degradation. | |

| Reaction Time | 30-60 minutes at RT 2 hours at 4°C | Longer incubation times may not significantly increase the degree of labeling. |

Protocol 2: Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.

Procedure:

-

Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309).

-

Calculate the concentration of the protein using the following formula:

-

Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / ε_protein

-

The correction factor for DBCO at 280 nm is approximately 0.90.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the Degree of Labeling (DOL) using the following formula:

-

DOL = (A309 x Dilution Factor) / (ε_DBCO x Protein Concentration (M))

-

The molar extinction coefficient of DBCO (ε_DBCO) is approximately 12,000 M⁻¹cm⁻¹.

-

Protocol 3: Copper-Free Click Chemistry Reaction

This protocol describes the reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

-

Purified DBCO-labeled protein

-

Azide-containing molecule (e.g., fluorescent probe, drug molecule)

-

Reaction Buffer: Azide-free buffer (e.g., PBS)

Procedure:

-

Dissolve the azide-containing molecule in a compatible solvent.

-

Add the azide-containing molecule to the solution of the DBCO-labeled protein. A molar excess of 1.5 to 10-fold of the azide molecule is recommended.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

-

The resulting conjugate can be purified, if necessary, using techniques like size-exclusion chromatography.

Application: Cell Surface Labeling Workflow

This workflow describes the labeling of cell surface proteins for applications such as fluorescent imaging.

Workflow Steps:

-

Metabolic Labeling (Optional): Cells are cultured with an azide-modified sugar (e.g., Ac4ManNAz) to introduce azide groups onto cell surface glycoproteins.

-

Protein Labeling: A targeting protein (e.g., an antibody) is labeled with this compound as described in Protocol 1.

-

Cell Incubation: The DBCO-labeled protein is incubated with the cells, allowing it to bind to its target on the cell surface.

-

Click Reaction: An azide-modified fluorescent probe is added to the cells, which then reacts with the DBCO group on the protein via copper-free click chemistry.

-

Washing and Imaging: Unbound fluorescent probe is washed away, and the cells are imaged using fluorescence microscopy.

Diagrams

References

- 1. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. This compound, 1427004-19-0 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

Step-by-Step Guide for Antibody Conjugation with DBCO-PEG4-NHS Ester

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent conjugation of antibodies with DBCO-PEG4-NHS ester. This heterobifunctional linker is a cornerstone in bioconjugation, enabling the straightforward attachment of a dibenzocyclooctyne (DBCO) moiety to an antibody. The incorporated DBCO group facilitates a highly specific and efficient copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-modified molecules.[][2] This methodology is pivotal in the development of advanced biologics, including antibody-drug conjugates (ADCs), targeted imaging agents, and sophisticated diagnostic assays.[][3]

The protocol herein details the necessary steps for successful antibody modification, encompassing antibody preparation, the conjugation reaction, purification of the final conjugate, and subsequent characterization.

Pre-Conjugation Considerations

Successful and efficient labeling of antibodies requires meticulous preparation of both the antibody and the reagents. Several factors must be addressed before initiating the conjugation reaction to ensure optimal outcomes.

Antibody Purity and Buffer Composition:

-

Amine-Containing Buffers: Buffers containing primary amines, such as Tris, glycine, or ammonium ions, are incompatible with NHS ester chemistry. These molecules will compete with the primary amines (e.g., lysine residues) on the antibody for reaction with the NHS ester, significantly diminishing labeling efficiency.[4]

-

Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin must be completely removed from the antibody solution. These proteins will also react with the this compound, leading to a heterogeneous product and reduced conjugation to the target antibody.

-

Sodium Azide: This common preservative can interfere with the DBCO group and must be eliminated from the antibody buffer prior to conjugation.

-

Recommended Buffer: The ideal buffer for this conjugation is a non-amine-containing buffer with a pH range of 7-9. Phosphate Buffered Saline (PBS) is a commonly used and effective choice. Buffer exchange can be readily performed using spin desalting columns or dialysis.

Reagent Preparation and Handling:

-

This compound: This reagent is sensitive to moisture. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation. Stock solutions should be prepared immediately before use in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). While stock solutions can be stored for a short period at -20°C, prolonged storage is not recommended as the NHS ester can hydrolyze, rendering it non-reactive.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of an antibody with this compound.

Part 1: Antibody Preparation

-

Buffer Exchange: If the antibody solution contains any of the interfering substances mentioned above, perform a buffer exchange into an amine-free and azide-free buffer, such as PBS at pH 7.2-8.5. This can be achieved using a spin desalting column or through dialysis.

-

Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer. The antibody concentration can be determined by measuring the absorbance at 280 nm.

Part 2: this compound Preparation

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening.

-

Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. For example, dissolve 4.3 mg of the crosslinker in 1 mL of anhydrous DMSO or DMF.

Part 3: Conjugation Reaction

-

Molar Excess Calculation: Determine the desired molar excess of the this compound to the antibody. A 10- to 20-fold molar excess is commonly used for protein concentrations less than 5 mg/mL. For higher protein concentrations, a 10-fold molar excess is often sufficient. The optimal ratio may need to be determined empirically for each specific antibody and application.

-

Reaction Initiation: Add the calculated volume of the this compound stock solution to the antibody solution. Ensure that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low, typically around 20% or less, to avoid denaturation of the antibody.

-

Incubation: Incubate the reaction mixture under the following conditions:

-

Temperature: Room temperature or on ice (4°C).

-

Time: 30-60 minutes at room temperature, or 2 hours on ice. Longer incubation times of up to 12 hours at 4°C can also be employed. Gentle mixing during incubation is recommended.

-

Part 4: Quenching the Reaction

-

Quenching Agent: To terminate the conjugation reaction, add a quenching buffer containing a primary amine. A common choice is Tris-HCl.

-

Final Concentration: Add the quenching agent to a final concentration of 50-100 mM. For example, add 10 µL of 100 mM Tris to the reaction mixture.

-

Incubation: Incubate for 15 minutes at room temperature or on ice.

Part 5: Purification of the Antibody-DBCO Conjugate

-

Removal of Excess Reagents: It is essential to remove the unreacted this compound and the quenching agent from the conjugated antibody. This is typically achieved using a desalting column (spin or gravity-flow) or through dialysis against an appropriate buffer (e.g., PBS). Size-exclusion chromatography can also be used for purification.

-

Storage: The purified DBCO-functionalized antibody can be stored at -20°C. It is important to note that the reactivity of the DBCO group may decrease over time.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the antibody conjugation process, compiled from various sources.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Source(s) |

| Reaction Buffer | PBS, HEPES, Carbonate/Bicarbonate, Borate | |

| Reaction pH | 7.0 - 9.0 | |

| Reaction Temperature | Room Temperature or 4°C (on ice) | |

| Incubation Time | 30-60 minutes (RT) or 2 hours (4°C) | |

| Molar Excess of DBCO Reagent | 10- to 50-fold | |

| Quenching Agent | Tris buffer | |

| Final Quenching Concentration | 50-100 mM |

Table 2: Example Molar Ratios and Resulting Degree of Labeling (DOL)

| Antibody | Molar Excess of DBCO-STP Ester | Resulting DOL (DBCO/Antibody) | Source |

| Herceptin | 1 | ~1 | |

| Herceptin | 2 | ~2 | |

| Herceptin | 3 | ~3 | |

| Herceptin | 5 | ~4 | |

| Herceptin | 7 | ~5 | |

| Anti-EGFR (whole) | Not Specified | 13.5 | |

| Anti-EGFR (half) | Not Specified | 3.4 |

Note: DOL is highly dependent on the specific antibody, its concentration, and the reaction conditions. The values in this table are illustrative.

Characterization of the Antibody-DBCO Conjugate

After purification, it is important to characterize the conjugate to determine the degree of labeling (DOL) and confirm that the antibody's integrity and functionality are maintained.

-

Degree of Labeling (DOL): The DOL, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry. The absorbance of the conjugate is measured at 280 nm (for the protein) and ~309 nm (for the DBCO group). The DOL can then be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the DBCO moiety.

-

Integrity and Functionality: The integrity of the conjugated antibody can be assessed by SDS-PAGE. The functionality, such as antigen binding capacity, can be evaluated using methods like ELISA or flow cytometry.

Downstream Application: Copper-Free Click Chemistry